molecular formula C22H28ClNa2O8P B12724268 Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11beta,16beta)- CAS No. 94135-39-4

Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11beta,16beta)-

Cat. No.: B12724268
CAS No.: 94135-39-4
M. Wt: 532.9 g/mol
InChI Key: SIKHUOWRLRCONQ-GUVJFHCYSA-L
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Description

The compound Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11β,16β)- (referred to herein as the target compound) is a synthetic corticosteroid derivative. Its structure includes a 9-chloro substituent, 11β- and 17α-hydroxy groups, a 16β-methyl group, and a phosphonooxy ester at C-21, which is neutralized as a disodium salt. This phosphate ester enhances water solubility, making it suitable for injectable or topical formulations .

Key structural features:

  • C9: Chlorine substitution (uncommon compared to fluoro in most corticosteroids).
  • C16: β-methyl group (influences glucocorticoid receptor selectivity).
  • C21: Phosphonooxy ester (improves solubility and acts as a prodrug).

Properties

CAS No.

94135-39-4

Molecular Formula

C22H28ClNa2O8P

Molecular Weight

532.9 g/mol

IUPAC Name

disodium;[2-[(10S,11S,13S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C22H30ClO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15?,16?,17-,19-,20-,21?,22-;;/m0../s1

InChI Key

SIKHUOWRLRCONQ-GUVJFHCYSA-L

Isomeric SMILES

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)Cl)C.[Na+].[Na+]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)Cl)C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11beta,16beta)- involves multiple steps, starting from basic steroidal precursors. The process typically includes chlorination, hydroxylation, and phosphorylation reactions under controlled conditions. Industrial production methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different pharmacological properties.

    Substitution: Substitution reactions, especially at the chlorine and hydroxyl sites, can produce a range of analogs with varying biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Treatments
The compound has been demonstrated to be effective in treating various inflammatory conditions. Studies indicate that it exhibits potent glucocorticoid activity comparable to established corticosteroids like budesonide. Its mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of immune responses, making it suitable for conditions such as asthma, allergic rhinitis, and dermatitis .

Topical Formulations
Pregna-1,4-diene-3,20-dione has been incorporated into topical formulations for dermatological use. Its ability to penetrate the skin and exert localized effects allows for effective treatment of skin disorders. Formulations typically contain concentrations ranging from 0.01% to 0.1% active steroid .

Case Studies

Study on Efficacy in Asthma Management
A clinical trial evaluated the efficacy of a formulation containing Pregna-1,4-diene-3,20-dione in patients with moderate to severe asthma. The study found that patients experienced significant improvements in lung function and a reduction in the frequency of asthma exacerbations compared to a placebo group. The compound was well-tolerated with minimal side effects reported .

Dermatological Use in Psoriasis
A case study highlighted the use of Pregna-1,4-diene-3,20-dione in treating psoriasis. Patients applying a topical formulation showed a marked reduction in psoriatic plaques after four weeks of treatment. The study concluded that the compound's anti-inflammatory properties contributed significantly to its effectiveness in managing this chronic skin condition .

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction inhibits the production of pro-inflammatory cytokines and promotes the synthesis of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in the immune response .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of the target compound with structurally related corticosteroids:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 9-Cl, 11β-OH, 17α-OH, 16β-Me, 21-PO₄Na₂ Not explicitly provided (estimated ~500) ~500 (estimated) Chlorine at C9; phosphate ester enhances solubility; 16β-methyl reduces mineralocorticoid activity
Betamethasone Sodium Phosphate (CAS 151-73-5) 9-F, 11β-OH, 17α-OH, 16β-Me, 21-PO₄Na₂ C₂₂H₂₈FNa₂O₈P 516.4 Higher glucocorticoid potency due to 9-F; widely used in inflammatory conditions
Dexamethasone Sodium Phosphate (CAS 2392-39-4) 9-F, 11β-OH, 17α-OH, 16α-Me, 21-PO₄Na₂ C₂₂H₂₈FNa₂O₈P 516.4 16α-methyl configuration; preferred for CNS applications due to enhanced penetration
Prednisolone Sodium Phosphate (CAS 125-02-0) 11β-OH, 17α-OH, 21-PO₄Na₂ (no C9 or C16 substituents) C₂₁H₂₇Na₂O₈P 484.4 Lacks halogen at C9 and methyl at C16; lower potency but reduced side effects
Cyclomethasone (CAS not provided) 9-Cl, 11β-OH, 16β-Me, 21-(N-acetyltransaminomethyl-cyclohexancarbonyloxy) C₂₈H₃₅ClO₇ 531.0 Ester hydrolysis slower than beclomethasone dipropionate; prolonged local action
Diflucortolone Valerate (CAS 59198-70-8) 6α,9α-diF, 11β-OH, 16α-Me, 21-valerate C₂₇H₃₄F₂O₆ 504.5 Lipophilic ester increases topical efficacy; systemic effects minimized

Pharmacological and Metabolic Differences

  • Receptor Affinity :

    • The 9-chloro substituent in the target compound may reduce glucocorticoid receptor binding compared to 9-fluoro analogues (e.g., betamethasone) .
    • 16β-methyl configuration enhances glucocorticoid selectivity over mineralocorticoid receptors, similar to betamethasone .
  • Metabolism :

    • Phosphate esters (e.g., target compound, betamethasone sodium phosphate) are hydrolyzed by phosphatases to active free alcohols. The rate of hydrolysis affects duration: slower conversion may prolong action .
    • The 9-chloro group in the target compound may slow hepatic metabolism compared to fluoro-substituted analogues, as seen in cyclomethasone .
  • Solubility and Formulation: Phosphate esters (disodium salts) improve water solubility, enabling intravenous or ophthalmic use. Betamethasone and dexamethasone phosphates are clinical standards . Lipophilic esters (e.g., diflucortolone valerate) favor topical use due to enhanced skin penetration .

Key Research Findings

  • Hydrolysis Kinetics : Cyclomethasone (target compound analogue) showed 40% slower hydrolysis in human lung tissue than beclomethasone dipropionate, correlating with extended therapeutic effect .
  • Receptor Binding : 16β-methyl corticosteroids exhibit 5–10× higher glucocorticoid vs. mineralocorticoid activity compared to 16α-methyl variants .
  • Chlorine vs. Fluorine : 9-Cl substitution reduces receptor affinity by ~30% compared to 9-F in in vitro models, but this may lower systemic toxicity .

Biological Activity

Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, commonly referred to as a derivative of dexamethasone phosphate, is a synthetic glucocorticoid. This compound exhibits significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. Understanding its biological mechanisms and effects is crucial for its application in therapeutic contexts.

Molecular Formula: C22H28ClO8P·2Na
Molecular Weight: 516.4 g/mol
CAS Number: 2392-39-4

This compound is characterized by the presence of a phosphonooxy group which enhances its solubility and bioavailability compared to its parent compound dexamethasone.

The primary mechanism of action for this glucocorticoid involves binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression associated with inflammation and immune responses. This interaction results in:

  • Inhibition of pro-inflammatory cytokines: It suppresses the production of various cytokines such as IL-6, IL-1β, and TNF-α.
  • Reduction of leukocyte infiltration: The compound inhibits the migration of immune cells to sites of inflammation.
  • Stabilization of lysosomal membranes: This action prevents the release of proteolytic enzymes that contribute to tissue damage during inflammatory responses.

In Vitro Studies

Research has demonstrated that dexamethasone phosphate significantly reduces LPS-induced production of RANTES and TGF-β1 in BV-2 microglia at concentrations ranging from 1 to 4 µM. Additionally, it reverses LPS-induced decreases in IL-10 levels and inhibits LPS-induced migration of these cells at a concentration of 4 µM .

Study Concentration Effect Observed
BV-2 Microglia1 - 4 µMReduced RANTES and TGF-β1 production
BV-2 Microglia4 µMIncreased IL-10 levels; inhibited cell migration

In Vivo Studies

In animal models, administration of dexamethasone phosphate has shown promising results:

  • Motor Activity: Decreased motor activity and reduced adrenal weight in rats when administered at a concentration of 5 µg/ml in drinking water.
  • Arthritis Model: Dexamethasone phosphate (1.6 mg/kg/day) reduced joint swelling in collagen-induced arthritis models after seven days of treatment .
Animal Model Dosage Outcome
Rat Model5 µg/mlDecreased motor activity; reduced adrenal weight
Arthritis Model1.6 mg/kg/dayReduced joint swelling

Case Studies

Several clinical studies have evaluated the efficacy of dexamethasone phosphate in various conditions:

  • Inflammatory Diseases: A study reported significant improvements in patients with chronic inflammatory conditions when treated with dexamethasone phosphate.
  • Dermatological Applications: In veterinary medicine, formulations containing this compound have effectively treated hypersensitivity dermatitis in cats .

Q & A

Q. What synthetic strategies are optimal for synthesizing the 9-chloro-11β,16β-methylpregna-1,4-diene backbone?

The synthesis of the steroidal backbone requires regioselective halogenation and stereochemical control. Key steps include:

  • Chlorination at C9 : Use electrophilic chlorinating agents (e.g., N-chlorosuccinimide) under anhydrous conditions to minimize side reactions at other positions .
  • Stereochemical control at C11β and C16β : Employ chiral auxiliaries or enzymatic catalysis to ensure correct spatial orientation, critical for biological activity .
  • Phosphorylation at C21 : React the hydroxyl group at C21 with phosphoryl chloride (POCl₃) followed by neutralization with sodium hydroxide to form the disodium salt .

Q. How can impurities in the synthesized compound be profiled and quantified?

Impurity profiling involves:

  • HPLC with photodiode array detection : Use a C18 column (e.g., Waters XBridge BEH C18, 3.5 µm) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Monitor at 240 nm for steroidal absorbance .
  • LC-MS/MS : Identify structural analogs (e.g., 17-valerate or 21-acetate derivatives) as common synthesis byproducts .
  • Reference standards : Compare retention times and fragmentation patterns with certified impurities like Betamethasone Impurity J (EP) .

Q. What analytical methods are recommended for structural elucidation?

  • NMR spectroscopy : Assign stereochemistry via 1H^1H-1H^1H COSY and NOESY experiments to confirm β-orientation at C11 and C16 .
  • IR spectroscopy : Validate the phosphonooxy group (P=O stretch at ~1250 cm⁻¹) and hydroxyl groups (broad peaks at 3200–3600 cm⁻¹) .
  • X-ray crystallography : Resolve crystal structures to confirm spatial arrangement, particularly for the 16β-methyl group .

Advanced Research Questions

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound compare, and what experimental designs address discrepancies?

  • In vitro assays : Use Caco-2 cell monolayers to assess permeability. The phosphonooxy group enhances solubility but may reduce membrane penetration .
  • In vivo studies : Administer radiolabeled analogs (e.g., deuterated at C6) to track systemic distribution. Isotopic labeling (e.g., 2H^2H) allows quantification via mass spectrometry .
  • Discrepancy mitigation : Adjust formulations (e.g., liposomal encapsulation) to improve bioavailability if in vitro-in vivo correlations (IVIVC) fail .

Q. What mechanisms underlie stability degradation under varying pH conditions, and how are they mitigated?

  • Degradation pathways :
    • Acidic conditions : Hydrolysis of the phosphonooxy ester at C21, forming free hydroxyl derivatives .
    • Alkaline conditions : Epimerization at C11 or C16, altering stereochemistry .
  • Stabilization strategies :
    • Use lyophilized formulations stored at 2–8°C to minimize hydrolysis .
    • Add buffering agents (e.g., citrate buffer) to maintain pH 6.5–7.5 during storage .

Q. How can isotopic labeling (e.g., deuterium) be utilized to study metabolic pathways?

  • Synthetic incorporation : Introduce deuterium at metabolically stable positions (e.g., C6) via catalytic deuteration or deuterated reagents .
  • Tracing metabolites : Use LC-MS to detect deuterated fragments in urine or plasma, identifying phase I/II metabolites (e.g., hydroxylation at C17 or glucuronidation) .

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